Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 4-Bromo-1-tosyl-1H-imidazole: Properties, Structure, and Applications in Modern Synthesis
4-Bromo-1-tosyl-1H-imidazole is a pivotal intermediate in the landscape of organic synthesis and drug discovery. As a derivative of 4-bromo-1H-imidazole, it combines the versatile reactivity of a halogenated imidazole core with the strategic utility of a tosyl (p-toluenesulfonyl) protecting group. The imidazole ring is a fundamental scaffold in numerous biologically active compounds, including antifungal and antibacterial agents.[1][2] The presence of a bromine atom at the C-4 position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
The introduction of the tosyl group at the N-1 position serves a critical purpose: it protects the imidazole nitrogen from unwanted side reactions, thereby directing subsequent chemical transformations to other sites on the ring with high regioselectivity. This strategic protection is essential for multi-step syntheses of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the physicochemical properties, structural features, synthesis, and applications of 4-Bromo-1-tosyl-1H-imidazole for researchers and professionals in the field of drug development.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 4-Bromo-1-tosyl-1H-imidazole is not broadly published, its properties can be reliably inferred from its constituent parts: the 4-bromo-1H-imidazole core and the p-toluenesulfonyl group.
Properties of the Parent Compound: 4-Bromo-1H-imidazole
The foundational properties of 4-bromo-1H-imidazole provide a baseline for understanding its tosylated derivative.
| Property | Value | Source |
| CAS Number | 2302-25-2 | [4] |
| Molecular Formula | C₃H₃BrN₂ | [4] |
| Molecular Weight | 146.98 g/mol | [4] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 131.0 to 135.0 °C | |
| Solubility | Soluble in Dimethylformamide (DMF) |
Predicted Properties and Structural Details of 4-Bromo-1-tosyl-1H-imidazole
The addition of a tosyl group significantly alters the physicochemical properties.
| Property | Predicted Value / Structure |
| Molecular Formula | C₁₀H₉BrN₂O₂S |
| Molecular Weight | 301.16 g/mol |
| IUPAC Name | 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br |
| InChI Key | InChIKey=VADRRGVIBGZGFA-UHFFFAOYSA-N |
The tosyl group, being large and nonpolar, is expected to increase the melting point and decrease the solubility in polar solvents compared to the parent imidazole.
Structural Visualization
Caption: Chemical structure of 4-Bromo-1-tosyl-1H-imidazole.
Synthesis and Methodology
The preparation of 4-Bromo-1-tosyl-1H-imidazole is typically achieved in a two-step process: the bromination of imidazole followed by the N-tosylation.
Step 1: Synthesis of 4-Bromo-1H-imidazole
A common method involves the direct bromination of imidazole in an alkaline medium.
Experimental Protocol:
-
Dissolve imidazole and potassium hydroxide in water in a reaction vessel.
-
Add bromine dropwise to the solution while maintaining the reaction temperature between 80-90°C.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Adjust the pH to approximately 7 with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the resulting solid to obtain the crude 4-bromo-1H-imidazole.[5]
-
The crude product can be further purified by recrystallization or chromatography.
Caption: Workflow for the synthesis of 4-Bromo-1H-imidazole.
Step 2: N-Tosylation of 4-Bromo-1H-imidazole
This step involves the reaction of 4-bromo-1H-imidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol:
-
Dissolve 4-bromo-1H-imidazole in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a base, such as triethylamine or sodium hydride, to the solution to deprotonate the imidazole nitrogen.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-1-tosyl-1H-imidazole.
-
Purify the product by column chromatography or recrystallization.
Reactivity and Applications in Drug Development
4-Bromo-1-tosyl-1H-imidazole is a valuable precursor for creating a diverse range of substituted imidazoles, which are integral to many pharmaceuticals.
Key Reactions
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Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at the C-4 position, enabling the synthesis of complex molecular libraries for drug screening.
-
Deprotection: The tosyl group can be readily removed under specific conditions (e.g., using a strong base or reducing agents) to regenerate the N-H functionality. This allows for subsequent N-alkylation or N-arylation, further expanding the synthetic possibilities.
Caption: Key reaction pathways for 4-Bromo-1-tosyl-1H-imidazole.
Applications in Medicinal Chemistry
The imidazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents. Bromo-imidazoles serve as crucial intermediates in the synthesis of compounds with diverse biological activities:
-
Anticancer Agents: Substituted imidazoles have been investigated for their potential as anticancer drugs.[6][7]
-
Antifungal and Antibacterial Agents: The imidazole ring is a core component of many antifungal and antibacterial drugs.[1]
-
Radiotracers: Derivatives such as 4-bromo-2-nitro-1H-imidazole are used to synthesize radiotracers for imaging applications, for instance, in stroke diagnosis.[8]
Safety and Handling
Based on the safety data for the parent compound, 4-bromo-1H-imidazole, the tosylated derivative should be handled with care.
-
Hazard Classification: Toxic if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4][9]
-
Precautionary Measures:
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.[9]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
-
Store under an inert atmosphere.[10]
-
Conclusion
4-Bromo-1-tosyl-1H-imidazole is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its unique combination of a reactive bromine handle and a stable protecting group makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel therapeutics.
References
-
National Center for Biotechnology Information (n.d.). 1H-Imidazole, 4-bromo-. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.).
- Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-1H-imidazole.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Panday, D. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
- BioMedica Diagnostics. (n.d.). Safety Data Sheet - Imidazole Buffer Solution.
- Kondawar, M. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). MDPI.
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